![molecular formula C15H13FO4 B1322644 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938380-20-2](/img/structure/B1322644.png)
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (FBMA) is a chemical compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 276.24 g/mol and a melting point of 113-115 °C. FBMA is a widely used chemical compound in the field of organic synthesis and pharmaceuticals. FBMA is used in a variety of scientific research applications, such as drug delivery, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
1. Metal-Mediated Site-Selective Functionalization
The compound 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid can be functionalized through metalation and subsequent carboxylation. This process enables the synthesis of new fluorobenzoic acids, demonstrating the compound's utility in organometallic chemistry and functional group modification (Marzi et al., 2002).
2. Synthesis of Phenolic Bisbenzocyclooctadiene Lignans
This compound is utilized in the oxidative coupling of bisbenzocyclooctadiene lignan precursors. The process involves systematic redox reactions in fluoro acid medium, indicating its relevance in the synthesis of natural products and complex organic molecules (Planchenault et al., 1995).
3. Anticancer Activity
Derivatives of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid have been evaluated for their anticancer activity. Specific oxazolone scaffolds synthesized from this compound have shown promising results against various human cancer cell lines, highlighting its potential in medicinal chemistry and cancer research (2020).
4. Insecticidal Applications
Certain derivatives containing the phenoxyfluorophenyl group, related to 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, have been synthesized and shown to possess insecticidal activity. This suggests its potential use in developing new agricultural chemicals (Mohan et al., 2004).
5. Environmental Applications
The compound and its derivatives have been studied in environmental applications such as the mineralization of herbicides in aqueous media. This highlights its potential role in environmental chemistry and pollution control (Brillas et al., 2003).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQSVCDEWZXVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


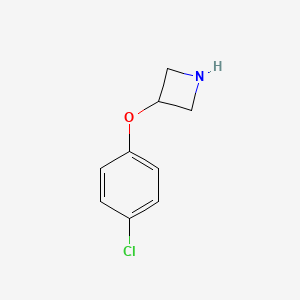
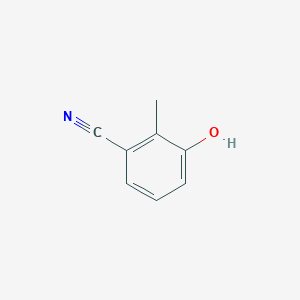

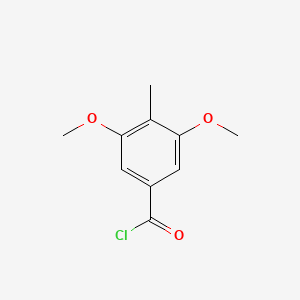

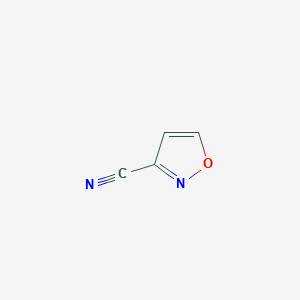


![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)


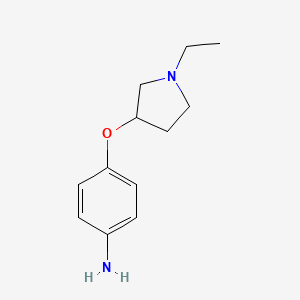
![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)